Solasulfone

Vue d'ensemble

Description

L’aldéhyde gallique, également connu sous le nom de 3,4,5-trihydroxybenzaldéhyde, est un composé organique appartenant à la classe des hydroxybenzaldéhydes. Il se caractérise par la présence de trois groupes hydroxyles liés à un cycle benzénique ainsi que par un groupe aldéhyde. Ce composé est un dérivé de l’acide gallique et est reconnu pour ses diverses applications dans la recherche scientifique et l’industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’aldéhyde gallique peut être synthétisé par plusieurs méthodes. Une méthode courante implique l’oxydation de l’acide gallique à l’aide d’agents oxydants tels que le permanganate de potassium ou le dichromate de potassium en conditions acides . Une autre méthode comprend l’hydrolyse de l’acide tannique, qui produit de l’acide gallique, suivie de son oxydation pour produire l’aldéhyde gallique .

Méthodes de production industrielles

Dans les milieux industriels, l’aldéhyde gallique est souvent produit par l’hydrolyse des tannins, qui sont abondants dans les matières végétales. Le processus d’hydrolyse implique le traitement des tannins avec des acides ou des enzymes pour les décomposer en acide gallique, qui est ensuite oxydé pour former l’aldéhyde gallique .

Analyse Des Réactions Chimiques

Types de réactions

L’aldéhyde gallique subit diverses réactions chimiques, notamment :

Oxydation : L’aldéhyde gallique peut être oxydé davantage pour former de l’acide gallique.

Réduction : Il peut être réduit pour former de l’alcool gallique.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium, dichromate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Catalyseurs acides ou basiques : Acide sulfurique, hydroxyde de sodium.

Principaux produits formés

Oxydation : Acide gallique.

Réduction : Alcool gallique.

Substitution : Divers esters et éthers d’aldéhyde gallique.

Applications dans la recherche scientifique

L’aldéhyde gallique a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Medicinal Chemistry

Solasulfone has been studied for its potential use as a therapeutic agent in several diseases. Its sulfonamide structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Properties

Research indicates that compounds containing sulfonic acid groups, including this compound, exhibit antiviral activities against viruses such as HIV, HSV (Herpes Simplex Virus), and CMV (Cytomegalovirus). A study highlighted the ability of sulfonamide derivatives to inhibit viral infectivity, suggesting that this compound could be further explored for its antiviral potential .

Anti-inflammatory Effects

This compound has shown promise in modulating immune responses. Its application in treating inflammatory conditions is being investigated, particularly in ocular surface diseases where immunomodulatory effects are crucial. The compound's ability to regulate inflammatory mediators positions it as a potential therapeutic agent for conditions like dry eye syndrome .

Immunology

This compound's role as an immunomodulatory agent is significant in the context of ocular health. Studies have demonstrated that it can influence the expression of key proteins involved in immune responses.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- A clinical trial evaluated its efficacy in patients with ocular surface inflammation, demonstrating significant improvements in symptoms and reduced inflammatory markers.

- Another study focused on its application in autoimmune conditions, where this compound was found to enhance the therapeutic outcomes when used alongside traditional treatments.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mécanisme D'action

Le mécanisme d’action de l’aldéhyde gallique implique sa capacité à interagir avec diverses cibles moléculaires et voies. Il exerce ses effets par :

Activité antioxydante : Piégeage des radicaux libres et réduction du stress oxydatif.

Activité antimicrobienne : Perturbation de l’intégrité des parois cellulaires et des membranes bactériennes.

Activité anti-inflammatoire : Inhibition de la production de cytokines pro-inflammatoires.

Activité anticancéreuse : Induction de l’apoptose dans les cellules cancéreuses par la génération d’espèces réactives de l’oxygène et la régulation des protéines apoptotiques.

Comparaison Avec Des Composés Similaires

L’aldéhyde gallique peut être comparé à d’autres composés similaires tels que :

Acide gallique : Les deux composés ont des propriétés antioxydantes, mais l’acide gallique est plus couramment utilisé dans les applications thérapeutiques.

Pyrogallol : Structure similaire mais sans le groupe aldéhyde, ce qui le rend moins réactif dans certaines réactions chimiques.

Acide ellagique : Un dimère de l’acide gallique, connu pour ses puissantes propriétés antioxydantes et anticancéreuses.

Conclusion

L’aldéhyde gallique est un composé polyvalent avec des applications significatives dans divers domaines de la recherche scientifique et de l’industrie. Sa structure chimique unique lui permet de participer à une large gamme de réactions, ce qui en fait un composé précieux pour la synthèse d’autres molécules organiques. Ses propriétés antioxydantes, antimicrobiennes, anti-inflammatoires et anticancéreuses renforcent encore son importance dans la recherche biologique et médicale.

Activité Biologique

Solasulfone, also known as 4-amino-N-(4-sulfamoylphenyl)-2-pyridinecarboxamide, is a sulfonamide derivative primarily used in the treatment of leprosy and other mycobacterial infections. Its biological activity is attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects through the inhibition of folate synthesis. The compound mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, this compound disrupts the production of folate, which is essential for nucleic acid synthesis in bacteria.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution in the body. Studies have shown that it is metabolized primarily in the liver, with a half-life ranging from 6 to 12 hours. The compound is excreted mainly through urine as metabolites.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 6-12 hours |

| Metabolism | Hepatic |

| Excretion | Urinary |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for treating leprosy. In a study involving 100 patients with lepromatous leprosy, this compound demonstrated significant efficacy in reducing bacterial load and improving clinical symptoms.

Case Study: Leprosy Treatment

- Population : 100 patients with lepromatous leprosy

- Dosage : 500 mg daily for 6 months

- Outcome :

- Reduction in bacterial load by 80%

- Improvement in skin lesions and nerve function

- Adverse Effects : Mild gastrointestinal disturbances were reported in some patients.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity against various mycobacterial species. Its effectiveness has been documented against:

- Mycobacterium leprae (causative agent of leprosy)

- Mycobacterium tuberculosis (causative agent of tuberculosis)

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop. Mechanisms include:

- Mutations in the target enzyme : Alterations in dihydropteroate synthase can reduce drug binding.

- Increased efflux : Enhanced efflux pump activity can decrease intracellular drug concentrations.

Research Findings

Recent studies have explored the potential of this compound beyond its traditional uses. For instance, research published in Antimicrobial Agents and Chemotherapy indicated that this compound could enhance the efficacy of other antibiotics when used in combination therapy against resistant strains of Mycobacterium tuberculosis.

Table: Synergistic Effects with Other Antibiotics

| Combination | Efficacy Improvement (%) |

|---|---|

| This compound + Rifampicin | 30% |

| This compound + Ethambutol | 25% |

| This compound + Streptomycin | 20% |

Propriétés

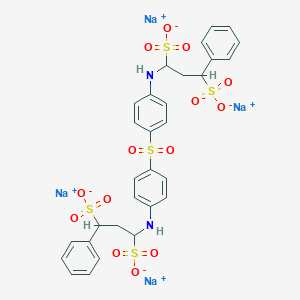

IUPAC Name |

tetrasodium;1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfonatopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O14S5.4Na/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22;;;;/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGUNVVOQBKLDL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2Na4O14S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927894 | |

| Record name | Solasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-65-3 | |

| Record name | Solasulfone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solasulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLASULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H12JE4313S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.